molecular formula C8H12O2 B148871 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde CAS No. 133785-11-2

1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde

Cat. No. B148871
M. Wt: 140.18 g/mol
InChI Key: JFVVUALTOMCKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde, also known as DMOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOC is a versatile compound that can be synthesized using different methods, and its properties make it an excellent candidate for research in several areas.

Mechanism Of Action

The mechanism of action of 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde is not well understood. However, it is believed that 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde can act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. This property makes 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde a useful tool for the modification of biomolecules.

Biochemical And Physiological Effects

1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde has been shown to have a wide range of biochemical and physiological effects. For example, 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde has been used to modify proteins, such as enzymes and antibodies, to improve their stability and activity. 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde has also been used to modify peptides and nucleic acids to improve their binding affinity and specificity.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde is its versatility. 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde can be used as a building block for the synthesis of a wide range of molecules, making it a valuable tool for organic synthesis. However, one of the limitations of 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde is its reactivity. 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde can react with a wide range of nucleophiles, making it difficult to control the reaction.

Future Directions

There are several future directions for research on 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde. One area of research is the development of new methods for the synthesis of 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde. Another area of research is the development of new applications for 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde in fields such as medicinal chemistry and material science. Finally, research on the mechanism of action of 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde could lead to a better understanding of its potential applications.

Synthesis Methods

1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde can be synthesized using several methods, including the reaction of cyclopentanone with methyl vinyl ketone and subsequent oxidation with potassium permanganate. Another method involves the reaction of cyclopentanone with ethyl acetoacetate and subsequent oxidation with potassium permanganate. Both methods yield 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde in good yields and high purity.

Scientific Research Applications

1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde has potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde can be used as a building block for the synthesis of more complex molecules. In medicinal chemistry, 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde can be used as a starting material for the synthesis of drugs with potential therapeutic effects. In material science, 1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde can be used as a precursor for the synthesis of polymers and other materials.

properties

CAS RN

133785-11-2

Product Name

1,3-Dimethyl-2-oxocyclopentane-1-carbaldehyde

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1,3-dimethyl-2-oxocyclopentane-1-carbaldehyde

InChI

InChI=1S/C8H12O2/c1-6-3-4-8(2,5-9)7(6)10/h5-6H,3-4H2,1-2H3

InChI Key

JFVVUALTOMCKKH-UHFFFAOYSA-N

SMILES

CC1CCC(C1=O)(C)C=O

Canonical SMILES

CC1CCC(C1=O)(C)C=O

synonyms

Cyclopentanecarboxaldehyde, 1,3-dimethyl-2-oxo- (9CI)

Origin of Product

United States

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